molecular formula C10H10FNO4S B2747669 2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine CAS No. 2411195-37-2

2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine

Cat. No.: B2747669
CAS No.: 2411195-37-2
M. Wt: 259.25
InChI Key: UIJIKYIWROHSRJ-UHFFFAOYSA-N
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Description

2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine is an organic compound that features a pyrrolidine ring substituted with a fluorosulfonyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine typically involves the reaction of 4-fluorosulfonyloxybenzene with a suitable pyrrolidine derivative. One common method is the nucleophilic substitution reaction where the fluorosulfonyloxy group acts as a leaving group, allowing the pyrrolidine ring to attach to the benzene ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce more reduced pyrrolidine derivatives.

Scientific Research Applications

2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorosulfonyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, contributing to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole
  • 2-(4-Fluorosulfonyloxyphenyl)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(4-fluorosulfonyloxyphenyl)-5-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4S/c11-17(14,15)16-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJIKYIWROHSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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